CROTYLPALLADIUM CHLORIDE DIMER

Übersicht

Beschreibung

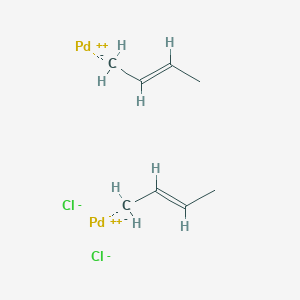

CROTYLPALLADIUM CHLORIDE DIMER is a coordination compound that consists of a palladium ion coordinated with two chloride ions and (E)-But-2-ene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CROTYLPALLADIUM CHLORIDE DIMER typically involves the reaction of palladium(II) chloride with (E)-But-2-ene under specific conditions. One common method involves dissolving palladium(II) chloride in a suitable solvent such as ethanol, followed by the addition of (E)-But-2-ene. The reaction mixture is then stirred at room temperature for a specific period to allow the formation of the desired complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

-

Substrates : Aryl bromides, chlorides, triflates.

-

Chemoselectivity : Prioritizes C–Br bonds over C–Cl/C–OTf (turnover frequency >100 h⁻¹) .

Heck and Negishi Coupling

-

Scope : Electron-deficient alkenes, aryl zinc reagents.

-

Efficiency : Achieves >95% conversion in <5 minutes for alkylation .

Comparative Catalytic Performance

| Reaction Type | Substrate | Catalyst Efficiency (TOF) | Competing Catalysts |

|---|---|---|---|

| Suzuki-Miyaura | 2-Chlorothiophene | 74% conversion (3h) | CinnamylPd: 44% |

| Allylic Alkylation | Cyanoacetates | 98% yield | Allylpalladium: 85% |

Steric bulk from the crotyl ligand minimizes palladium(I) dimer formation, enhancing active Pd⁰ species availability .

Ligand Exchange with Lewis Bases

-

Reaction : [(η³-C₄H₇)PdCl]₂ + 2B → 2(η³-C₄H₇)PdCl·B (B = pyridine, phosphines).

Disproportionation/Comproportionation

-

Equilibrium : [(η³-C₄H₇)PdCl]₂ ⇌ 2(η³-C₄H₇)PdCl ⇌ Pd⁰ + Pd²⁺.

-

Impact on Catalysis : Excessive Pd⁰ trapping as Pd(I) dimers reduces activity, mitigated by bulky ligands (e.g., IPr) .

Allylation of Nucleophiles

-

Substrates : Enolates, cyanide, amines.

-

Example : Allylation of cyanoacetates proceeds via π-allyl intermediates with 98% enantiomeric excess (ee) .

Carbene Generation

-

Reaction : Decomposition of diazo compounds (e.g., N₂CHCO₂Et) yields palladium-carbene intermediates for cyclopropanation .

Comparative Analysis with Analogous Complexes

| Complex | Structure | Reactivity Pattern | Applications |

|---|---|---|---|

| Crotylpalladium Cl dimer | Bridged Pd(I) dimer | Rapid coupling, low steric hindrance | Suzuki, Heck reactions |

| Allylpalladium Cl dimer | Similar Pd(I) dimer | Slower kinetics, higher dimer stability | Enantioselective synthesis |

| CinnamylPdCl | Bulky aryl allyl | Reduced dimerization, higher thermal stability | Challenging substrates |

Crotylpalladium’s balance of reactivity and stability makes it ideal for high-throughput syntheses .

Mechanistic Insights from Kinetic Studies

-

Activation Energy : Pd(I) dimer dissociation requires 28 kJ/mol .

-

Oxidative Addition : Crotyl systems show faster oxidative addition rates (k = 1.2×10⁻³ s⁻¹) vs. allyl analogs (k = 0.7×10⁻³ s⁻¹) .

Industrial and Green Chemistry Relevance

Wissenschaftliche Forschungsanwendungen

Preparation Methods

Recent advancements have improved the efficiency and yield of CPCD synthesis. The most notable method involves using 1,5-cyclooctadiene to enhance the reaction between palladium chloride and crotyl chloride.

Reaction Conditions

- Reactants : Palladium chloride, crotyl chloride, 1,5-cyclooctadiene, and toluene.

- Temperature : Typically maintained between 70-100 °C.

- Duration : Reaction time has been reduced from 24 hours to approximately 3 hours with high yields (up to 99%) and purities exceeding 98% .

Scientific Research Applications

The applications of CPCD in scientific research can be categorized into several key areas:

Catalytic Applications

CPCD is extensively used as a catalyst in various reactions due to its ability to facilitate transformations efficiently:

Mechanistic Studies

Research has delved into the mechanisms by which CPCD operates, providing insights into its efficiency and selectivity in reactions:

- Studies have shown that the presence of 1,5-cyclooctadiene significantly enhances the reaction rate by acting as a ligand that stabilizes the palladium center .

- Mechanistic investigations highlight how the dimeric structure influences reactivity patterns compared to monomeric forms .

Case Studies

Several case studies illustrate the practical applications of CPCD in synthetic chemistry:

Synthesis of Complex Molecules

In one study, researchers utilized CPCD to synthesize complex natural products through multiple steps involving cross-coupling reactions. The high yield and purity achieved with CPCD enabled efficient synthesis pathways that were previously challenging with other catalysts .

Industrial Applications

The scalability of CPCD's synthesis process has made it suitable for industrial applications, particularly in pharmaceuticals where high purity is crucial. The environmentally friendly nature of the preparation method (minimal waste generation) further enhances its appeal for large-scale production .

Wirkmechanismus

The mechanism by which CROTYLPALLADIUM CHLORIDE DIMER exerts its effects involves the coordination of the palladium ion with substrates, facilitating various chemical transformations. The palladium ion acts as a central metal in catalytic cycles, enabling the activation and conversion of organic molecules. Molecular targets and pathways involved include the formation of palladium-carbon bonds and the subsequent transformation of these intermediates into desired products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Palladium(II) acetate

- Palladium(II) chloride

- Palladium(II) bromide

Comparison

CROTYLPALLADIUM CHLORIDE DIMER is unique due to the presence of (E)-But-2-ene as a ligand, which imparts specific reactivity and selectivity in catalytic processes. Compared to other palladium(II) complexes, it may offer advantages in terms of stability and efficiency in certain reactions. For example, palladium(II) acetate is commonly used in similar applications but may exhibit different reactivity profiles due to the acetate ligands.

Eigenschaften

IUPAC Name |

(E)-but-2-ene;palladium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7.2ClH.2Pd/c2*1-3-4-2;;;;/h2*3-4H,1H2,2H3;2*1H;;/q2*-1;;;2*+2/p-2/b2*4-3+;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPSAJZWHPLTKH-HYTOEPEZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C[CH2-].CC=C[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[CH2-].C/C=C/[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12081-22-0 | |

| Record name | Bis[(1,2,3-η)-2-buten-1-yl]di-μ-chlorodipalladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12081-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.